5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide
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Overview
Description
5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide is a synthetic organic compound that belongs to the class of pyran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated as a potential drug candidate for the treatment of various diseases. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-methylphenyl)-6-oxopyran-3-carboxamide
- 5-bromo-N-(4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide
- 5-bromo-N-(3-methyl-4-ethylphenyl)-6-oxopyran-3-carboxamide
Uniqueness
The uniqueness of 5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
799828-73-2 |
---|---|
Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
5-bromo-N-(3-methyl-4-propan-2-ylphenyl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C16H16BrNO3/c1-9(2)13-5-4-12(6-10(13)3)18-15(19)11-7-14(17)16(20)21-8-11/h4-9H,1-3H3,(H,18,19) |
InChI Key |
QWZAWHOVYRAFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=COC(=O)C(=C2)Br)C(C)C |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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